molecular formula C12H15NO B565264 N-Benzyl-4-piperidone-d4 CAS No. 88227-09-2

N-Benzyl-4-piperidone-d4

Cat. No.: B565264
CAS No.: 88227-09-2
M. Wt: 193.282
InChI Key: SJZKULRDWHPHGG-KXGHAPEVSA-N
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Description

N-Benzyl-4-piperidone-d4 is a deuterated derivative of N-Benzyl-4-piperidone, a compound with significant biological activity. The molecular formula of this compound is C12H11D4NO, and it has a molecular weight of 193.28. This compound is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .

Synthetic Routes and Reaction Conditions:

    Method One: Benzylamine and methyl acrylate are used as starting materials. The reaction involves microwave radiation for Michael addition and Dieckmann condensation. Optimal conditions include a microwave power of 110-120 W, a reaction temperature of 50-55°C, and a radiation time of 80 minutes for Michael addition. For Dieckmann condensation, the conditions are a microwave power of 90-100 W, a reaction temperature of 70-75°C, and a radiation time of 20 minutes.

    Method Two: Benzylamine and an alcohol-based organic solvent are added to a reactor, followed by the gradual addition of acrylate. The mixture is stirred for about an hour, then heated to 50-60°C and maintained for 9-24 hours. Excess acrylate is recovered by distillation. A condensation reaction organic solvent and an organic base (e.g., sodium methoxide) are added, and the mixture is heated to 50-85°C for 9-16 hours.

Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above, with optimizations for large-scale production to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts like palladium on carbon.

    Substitution: Alkylation and acylation reactions often use alkyl halides and acyl chlorides, respectively.

Major Products: The major products formed from these reactions include various substituted piperidones and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Pharmacological Applications

A. Dopamine Receptor Antagonism
N-Benzyl-4-piperidone derivatives have been studied for their potential as selective antagonists of the dopamine D4 receptor. Research indicates that these compounds can modulate the cortico-basal ganglia network, which is implicated in conditions like Parkinson's disease. A study identified several derivatives with improved stability and selectivity for the D4 receptor, demonstrating their potential in treating L-DOPA-induced dyskinesias .

B. Analgesic and CNS Activity
Novel 4-benzylpiperidine derivatives, including those derived from N-benzyl-4-piperidone, exhibit significant analgesic properties and central nervous system depressant activity. These compounds also show anti-amphetamine activity, suggesting their utility in managing conditions related to stimulant abuse .

C. Antiviral Activity
Recent findings highlight the effectiveness of N-benzyl-4,4-disubstituted piperidines as inhibitors of the influenza H1N1 virus. The mechanism involves interference with hemagglutinin-mediated membrane fusion, making these compounds promising candidates for anti-influenza drug development .

Synthesis and Structural Modifications

The synthesis of N-benzyl-4-piperidone-d4 can be achieved through various chemical reactions, including the use of deuterated reagents to incorporate deuterium into the piperidine structure. This modification aids in tracing metabolic pathways and understanding pharmacokinetics in biological systems.

Table 1: Synthesis Overview

Reaction TypeReagents/ConditionsProduct
Grignard ReactionBenzyl chloride + 3-methyl-4-piperidoneN-benzyl-3-methyl-4-piperidone
Borch ReductionN-benzyl-4-piperidone + Reductive agentsTaladegib precursor
HydrogenationPalladium catalyst + ethanol4-Benzylpiperidine derivatives

Case Studies

Case Study 1: Dopamine D4 Receptor Antagonists
A study published in Nature demonstrated that specific derivatives of N-benzyl-4-piperidone could selectively inhibit dopamine D4 receptors with a Ki value indicating high potency against other receptor subtypes. In vivo studies showed promising results in reducing dyskinesias in animal models .

Case Study 2: Antiviral Efficacy Against Influenza
Research conducted at the Instituto de Química Médica indicated that N-benzyl-4,4-disubstituted piperidine analogues displayed low micromolar activity against H1N1 virus strains. The study utilized structure-activity relationship (SAR) analysis to optimize compounds for enhanced efficacy while minimizing cytotoxicity .

Mechanism of Action

The mechanism of action of N-Benzyl-4-piperidone-d4 involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety is crucial for its biological activity, allowing it to interact with enzymes and receptors involved in various physiological processes. For example, it can inhibit specific protein-protein interactions, such as those involving menin and mixed lineage leukemia, thereby halting the progression of leukemia cells .

Comparison with Similar Compounds

Biological Activity

N-Benzyl-4-piperidone-d4 (C12H15D4NO) is a deuterated analog of N-benzyl-4-piperidone, a compound with notable pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidone core with a benzyl substituent and deuterated hydrogen atoms, which may influence its metabolic stability and biological interactions. The deuteration can enhance the compound's pharmacokinetic profile by reducing metabolic rates compared to its non-deuterated counterpart.

Research indicates that N-benzyl-4-piperidone derivatives exhibit diverse biological activities, primarily through interactions with various receptors and enzymes:

  • Dopamine Receptor Modulation : Compounds related to N-benzyl-4-piperidone have shown significant affinity for dopamine receptors, particularly the D4 subtype. These interactions are crucial in the context of neuropsychiatric disorders, including Parkinson's disease and schizophrenia, where modulation of dopaminergic pathways is beneficial .
  • Antiviral Activity : A series of N-benzyl-4-piperidine derivatives have been identified as effective inhibitors against influenza A virus. These compounds act by interfering with hemagglutinin-mediated membrane fusion, representing a novel mechanism for antiviral action .
  • Enzyme Inhibition : Recent studies have highlighted the potential of N-benzyl-4-piperidone derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), suggesting their utility in treating Alzheimer's disease. For instance, specific derivatives demonstrated IC50 values as low as 0.17 μM for HDAC inhibition .

Table 1: Biological Activities of this compound Derivatives

CompoundBiological ActivityIC50 Value (μM)Reference
d5HDAC Inhibition0.17
d10AChE Inhibition3.22
Compound 1Influenza A Virus Inhibition9.3
Compound 2Influenza A Virus Inhibition1.9

Case Study: Alzheimer’s Disease Treatment

In a study focused on Alzheimer's disease, two N-benzyl piperidine derivatives (d5 and d10) were synthesized and evaluated for their ability to inhibit both HDAC and AChE. The promising results indicated not only enzyme inhibition but also neuroprotective effects in cellular models, reinforcing the potential of these compounds as multitarget-directed ligands for Alzheimer's therapy .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of this compound are influenced by its structural modifications. Deuteration may lead to improved metabolic stability, allowing for longer half-lives in vivo. However, comprehensive toxicity studies are required to assess safety profiles before advancing to clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Benzyl-4-piperidone-d4, and how do reaction conditions influence isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or labeled precursors. For example, reductive amination with deuterated benzyl halides under anhydrous conditions can minimize isotopic dilution. Reaction parameters like temperature (<50°C) and solvent polarity (e.g., deuterated DMF) significantly impact deuterium retention . Post-synthesis purification via column chromatography (silica gel, deuterated solvents) ensures isotopic purity >98%. Validate using NMR and mass spectrometry .

Q. How should researchers handle and store this compound to ensure stability and prevent isotopic exchange?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid protic solvents (e.g., water, alcohols) to minimize deuterium loss. Use gloveboxes for handling to reduce atmospheric moisture exposure. Stability studies indicate <2% isotopic exchange over 6 months under these conditions .

Q. What analytical techniques are most effective for confirming the structure and isotopic purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/²H NMR distinguishes deuterium incorporation (absence of proton signals at 4-piperidone positions).
  • Mass Spectrometry : High-resolution MS (e.g., Q-TOF) quantifies isotopic enrichment via [M+D]+ peaks.
  • FT-IR : Confirms functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) without isotopic interference .

Advanced Research Questions

Q. How does deuteration at the 4-piperidone position affect the compound's reactivity in nucleophilic addition reactions compared to the non-deuterated analog?

  • Methodological Answer : Deuteration reduces reaction rates due to kinetic isotope effects (KIE). For example, in Grignard reactions, the deuterated ketone shows a KIE of ~2–3, slowing nucleophilic attack. Control experiments require parallel reactions with non-deuterated analogs to isolate isotopic effects. Monitor intermediates via in situ IR or LC-MS .

Q. What strategies can resolve discrepancies in kinetic isotope effect (KIE) measurements observed in studies involving this compound?

  • Methodological Answer : Contradictions often arise from solvent deuteration or trace moisture. Use deuterium-depleted solvents and Karl Fischer titration to verify water content (<50 ppm). Replicate experiments with strict anhydrous protocols. Computational modeling (DFT) can predict KIEs to validate experimental data .

Q. What challenges arise in quantifying deuterium incorporation in this compound using mass spectrometry, and how can they be methodologically addressed?

  • Methodological Answer : Challenges include signal overlap from fragmentation and matrix effects. Use tandem MS (MS/MS) with collision-induced dissociation (CID) to isolate target ions. Calibrate with internal standards (e.g., ¹³C-labeled analogs). Data analysis tools like MZmine or XCMS streamline isotopic pattern deconvolution .

Q. Data Management & Reproducibility

Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance for studies involving this compound?

  • Methodological Answer : Deposit raw spectral data (NMR, MS) in repositories like Chemotion or RADAR4Chem with metadata tags (e.g., "deuterated piperidone"). Use ELNs (Electronic Lab Notebooks) to document synthesis parameters and purity thresholds. Adopt standardized nomenclature (IUPAC) for cross-study interoperability .

Properties

IUPAC Name

1-benzyl-3,3,5,5-tetradeuteriopiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5H,6-10H2/i6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZKULRDWHPHGG-KXGHAPEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(C1=O)([2H])[2H])CC2=CC=CC=C2)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676241
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88227-09-2
Record name 1-Benzyl(3,3,5,5-~2~H_4_)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-piperidone monohydrate hydrochloride (2.5 g, 14.56 mmol) and anhydrous potassium carbonate (7 g, 50.64 mmol) in dry DMF (25 mL) was stirred for 30 min at room temperature. Benzyl bromide (2 mL, 16.82 mmol) was added dropwise into the reaction mixture and heated at 65° C. for 14 h. The reaction mixture was cooled to room temperature, filtered and quenched with ice water (25 mL). The resulting mixture was extracted in ethyl acetate (2×20 mL) and the combined organic layers were washed with water (2×15 mL) followed by brine (20 mL). The organic phase obtained was dried over anhydrous sodium sulphate and evaporated. The crude product obtained was purified by crystallisation using 2% methanol in chloroform to afford the title compound.
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2.5 g
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7 g
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2 mL
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Synthesis routes and methods II

Procedure details

Following the general procedure described in J. Org. Chem. 1976, 41, 2628, from 2-bromo-3-chloro-benzoic acid (the preparation of which is described in J. Org. Chem. 203, 68, 2030) and 1-benzyl-piperidin-4-one was prepared 7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one, after debenzylation (Pd/C, H2, MeOH/HCl), as a white solid. ES-MS m/e (%): 238.7 (M+H+).
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7-chloro-3H-spiro[2-benzofuran-1,4′-piperidin]-3-one
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